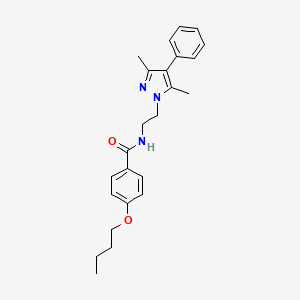

4-butoxy-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-butoxy-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O2/c1-4-5-17-29-22-13-11-21(12-14-22)24(28)25-15-16-27-19(3)23(18(2)26-27)20-9-7-6-8-10-20/h6-14H,4-5,15-17H2,1-3H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASQOQMKKVUNTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCCN2C(=C(C(=N2)C)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Alkylation: The pyrazole ring is then alkylated with an appropriate alkyl halide to introduce the butoxy group.

Amidation: The final step involves the reaction of the alkylated pyrazole with a benzoyl chloride derivative to form the benzamide moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Evaluations

Recent studies have highlighted the biological activity of this compound in several areas:

Anticancer Activity

Research indicates that derivatives of pyrazole exhibit anticancer properties. For instance, the compound has shown potential in inhibiting the proliferation of cancer cells through apoptosis induction.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Apoptosis induction |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

| A549 (Lung) | 25 | Intrinsic pathway activation |

Neuropharmacological Effects

The compound's structure suggests possible interactions with neurotransmitter systems, particularly serotonin receptors. Preliminary studies indicate potential anxiolytic and antidepressant effects, warranting further investigation.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. It has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of 4-butoxy-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide:

- Anticancer Mechanism Study : A study demonstrated that treatment with this compound resulted in a significant increase in sub-G1 phase cells in HeLa cell lines, indicating apoptosis.

- Neuropharmacological Assessment : In animal models, the compound exhibited reduced immobility time in forced swim tests, suggesting antidepressant-like effects.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

*Estimated based on structural analysis.

- Heterocyclic Moieties: The pyrazole in the target compound contrasts with thienyl (Compound 15), triazole (), and pyrazolo-pyrimidine (Example 53) systems. Pyrazoles are known for hydrogen-bonding capabilities, whereas thioethers (e.g., thienylmethylthio in Compound 15) may enhance redox activity or metal coordination .

- Substituent Effects : The 4-butoxy group in the target compound increases lipophilicity (logP ~4.5 estimated) compared to polar groups like mercapto () or nitro (Example 53). This may favor blood-brain barrier penetration but reduce aqueous solubility.

Physicochemical Properties

- Solubility : The butoxy group’s hydrophobicity likely reduces aqueous solubility compared to sulfonamide (Example 53) or triazole () derivatives.

Biological Activity

4-butoxy-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide (CAS Number: 2034369-39-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and biological evaluations based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 4-butoxy-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is C24H29N3O2, with a molecular weight of 391.5 g/mol. The compound features a pyrazole ring that is known for its diverse biological activities, particularly in the context of anti-inflammatory and anticancer properties.

| Property | Value |

|---|---|

| CAS Number | 2034369-39-4 |

| Molecular Formula | C24H29N3O2 |

| Molecular Weight | 391.5 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethyl-4-phenylpyrazole with appropriate benzamides under controlled conditions. The presence of the butoxy and ethyl groups enhances its solubility and biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antitumor activities. For example, related compounds have shown inhibition of cancer cell proliferation in various cancer lines, suggesting that 4-butoxy-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide may possess similar properties. A study demonstrated that pyrazole derivatives can induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Anti-inflammatory Properties

Compounds containing pyrazole moieties have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of 4-butoxy-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide can be influenced by modifications in its structure. The presence of the butoxy group is believed to enhance lipophilicity and improve cellular uptake, while the pyrazole ring contributes to its pharmacological profile. Comparative studies with similar compounds highlight the importance of substituents on the pyrazole ring in determining the potency against specific biological targets .

Case Studies

- In Vitro Studies : In vitro assays have shown that compounds similar to 4-butoxy-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancer models. These studies utilized MTT assays to evaluate cell viability post-treatment .

- Mechanistic Insights : Mechanistic studies suggest that these compounds may act through multiple pathways including apoptosis induction and cell cycle arrest. Western blot analyses have indicated alterations in protein expression levels associated with apoptosis when treated with pyrazole derivatives .

Q & A

Q. How are computational models validated for predicting metabolite toxicity?

- Methodological Answer : Combine in silico tools (e.g., OECD QSAR Toolbox, Derek Nexus) with in vitro cytotoxicity assays (e.g., HepG2 cell viability). Validate predictions against known metabolites identified in high-resolution mass spectrometry (HRMS) datasets .

Safety & Toxicology

Q. What protocols ensure safe handling of reactive intermediates during synthesis?

- Methodological Answer : Use inert atmosphere (N/Ar) for moisture-sensitive steps (e.g., acyl chloride formation). Personal protective equipment (PPE) includes chemical-resistant gloves and face shields. Emergency procedures: Immediate neutralization of spills with sodium bicarbonate and evacuation protocols .

Q. How are chronic toxicity thresholds established for compounds with limited exposure data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.